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Compound of Interest

Compound Name: Nudiposide

Cat. No.: B161734

Nudiposide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudiposide, a lignan glycoside found in various medicinal plants, has garnered significant
interest within the scientific community for its potential therapeutic applications. This technical
guide provides an in-depth overview of Nudiposide, consolidating its chemical identity, and
known biological activities. It is designed to serve as a comprehensive resource for researchers
and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity

Nudiposide is a naturally occurring compound with the Chemical Abstracts Service (CAS)
registry number 62058-46-2.[1] Its chemical structure and identifiers are crucial for
unambiguous identification and are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b161734?utm_src=pdf-interest
https://www.benchchem.com/product/b161734?utm_src=pdf-body
https://www.benchchem.com/product/b161734?utm_src=pdf-body
https://www.benchchem.com/product/b161734?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4653341/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Identifier Value

CAS Number 62058-46-2[1]

PubChem CID 14521040[1]

Molecular Formula C27H36012[1]

Molecular Weight 552.57 g/mol
INChl=1S/C27H36012/c1-34-17-7-13(8-18(35-
2)23(17)31)20-15(10-38-27-

nch 25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-

n
19(36-3)24(32)26(37-4)21(12)20/h6-8,14-
16,20,22,25,27-33H,5,9-11H2,1-
4H3/t14-,15-,16-,20+,22+,25-,27-/m1/s1[1]

InChlKey GWDZRGQRNHELQM-NHIKQUFYSA-N[1]
COC1=CC(=CC(=C10)0OC)[C@H]2--INVALID-

SMILES LINK--OC)O)OC)CO">C@@HCO[C@H]4--
INVALID-LINK--O)O">C@@HO[1]
(2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-
hydroxy-3,5-dimethoxyphenyl)-3-

IUPAC Name (hydroxymethyl)-6,8-dimethoxy-1,2,3,4-

tetrahydronaphthalen-2-yllmethoxy]oxane-3,4,5-
triol[1]

Natural Sources and Isolation

Nudiposide has been identified and isolated from several plant species, highlighting its

presence in the plant kingdom. Notable sources include:

Saraca indica

Berchemia floribunda

Litsea glutinosa[1]

Tilia amurensis[1][2][3]

© 2025 BenchChem. All rights reserved.

2/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4653341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4653341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4653341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4653341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4653341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4653341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4653341/
https://www.benchchem.com/product/b161734?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4653341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4653341/
https://phcog.com/article/view/2015/11/44s1/s303-s307
https://www.researchgate.net/publication/286997535_Neuroprotective_compounds_of_Tilia_amurensis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

lllustrative Isolation Protocol from Tilia amurensis

The following protocol outlines a general method for the isolation of Nudiposide from the ethyl
acetate fraction of Tilia amurensis, as described in the literature.[1][2][3]

Experimental Workflow for Nudiposide Isolation

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b161734?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4653341/
https://phcog.com/article/view/2015/11/44s1/s303-s307
https://www.researchgate.net/publication/286997535_Neuroprotective_compounds_of_Tilia_amurensis
https://www.benchchem.com/product/b161734?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Dried Tilia amurensis Plant Material

Methanol Extraction

l

Solvent Partitioning
(Hexane, Chloroform, Ethyl Acetate, n-Butanol)

:

Ethyl Acetate (EtOAc) Fraction

Chromatographic Separation

v
Silica Gel Column Chromatography

i

Sephadex LH-20 Column Chromatography

l

Preparative High-Performance
Liquid Chromatography (HPLC)

Isolated Nudiposide

Click to download full resolution via product page

A generalized workflow for the isolation of Nudiposide.
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Methodology:

Extraction: The dried plant material of Tilia amurensis is extracted with methanol (MeOH) at
room temperature. The resulting extract is then concentrated under reduced pressure.

Solvent Partitioning: The concentrated MeOH extract is suspended in water and
successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform
(CHCI3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

Bioactivity-Guided Fractionation: The different solvent fractions are often screened for
biological activity. In the case of neuroprotective studies, the EtOAc fraction has been shown
to be the most potent.[1]

Chromatographic Separation: The bioactive EtOAc fraction is subjected to a series of
chromatographic techniques to isolate the individual compounds. This typically involves:

o Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and
eluted with a gradient of solvents (e.g., chloroform-methanol) to yield sub-fractions.

o Sephadex LH-20 Column Chromatography: Further purification of the sub-fractions is
achieved using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol).

o Preparative High-Performance Liquid Chromatography (HPLC): Final purification of
Nudiposide is often accomplished using preparative HPLC with a C18 column and a
gradient of acetonitrile-water as the mobile phase.

Structural Elucidation: The structure of the isolated Nudiposide is confirmed by
spectroscopic methods, including *H-NMR, 33C-NMR, and mass spectrometry (MS), and by
comparison with published data.

Biological Activities and Mechanisms of Action

Nudiposide has demonstrated promising biological activities, particularly in the areas of

neuroprotection and anti-sepsis.

Neuroprotective Effects
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Nudiposide has been shown to exhibit significant neuroprotective activity against glutamate-

induced oxidative stress in hippocampal HT22 cells.[1][2][3]

Experimental Protocol for Assessing Neuroprotective Activity:

¢ Cell Culture: Mouse hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's

Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin at

37°C in a humidified 5% CO2 atmosphere.

o Glutamate-Induced Toxicity: To induce neuronal cell death, HT22 cells are treated with

glutamate.

* Nudiposide Treatment: Cells are pre-treated with various concentrations of Nudiposide for

a specified period before the addition of glutamate.

o Cell Viability Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at a specific

wavelength, and the cell viability is expressed as a percentage of the control group.

Quantitative Data on Neuroprotective Activity:

The neuroprotective effect of Nudiposide is dose-dependent. In a study on glutamate-injured

HT22 cells, Nudiposide showed significant neuroprotective activities at concentrations of 10,

50, and 100 pM.[1]

Concentration (pM)

Relative Neuroprotection (%)

10 Significant protection observed
50 Significant protection observed
100 Significant protection observed

Signaling Pathway in Neuroprotection
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Proposed mechanism of Nudiposide's neuroprotective effect.

Anti-Sepsis Activity

While direct and detailed studies on the anti-sepsis activity of Nudiposide are emerging,
related compounds and plant extracts containing Nudiposide have shown potential in
mitigating the inflammatory response associated with sepsis. The mechanism is often linked to
the modulation of inflammatory signaling pathways, such as the NF-kB pathway.

General Experimental Protocol for In Vivo Sepsis Model:

o Animal Model: Sepsis is typically induced in mice by intraperitoneal (i.p.) injection of
lipopolysaccharide (LPS).

» Nudiposide Administration: Mice are treated with Nudiposide, either before or after the LPS
challenge.

e Monitoring: Survival rates are monitored over a specific period. Blood and tissue samples
may be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-a, IL-6) and
markers of organ damage.
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Potential Signaling Pathway in Anti-Sepsis Activity
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Hypothesized anti-inflammatory mechanism of Nudiposide in sepsis.

Future Directions

The existing research on Nudiposide provides a strong foundation for its potential as a
therapeutic agent. Future research should focus on:

» Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling
pathways involved in its neuroprotective and anti-inflammatory effects.

« In Vivo Efficacy: Conducting comprehensive in vivo studies to validate the therapeutic
potential of Nudiposide in animal models of neurodegenerative diseases and sepsis.

o Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution,
metabolism, excretion (ADME), and toxicity profile of Nudiposide to assess its drug-like
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properties.

» Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of
Nudiposide to optimize its potency and selectivity.

Conclusion

Nudiposide is a promising natural product with demonstrated neuroprotective and potential
anti-inflammatory activities. This technical guide provides a summary of the current knowledge
on its chemical properties, isolation, and biological effects. Further research is warranted to
fully explore its therapeutic potential and pave the way for its development as a novel
therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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